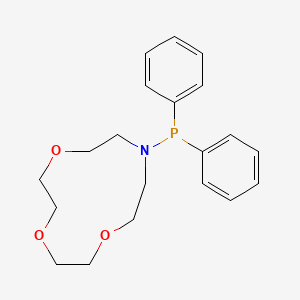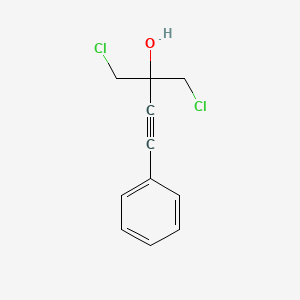
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane is an organosilicon compound characterized by its unique structure, which includes multiple silicon atoms and vinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane typically involves the reaction of chlorosilanes with vinyl-containing silanes under controlled conditions. One common method involves the use of a platinum catalyst to facilitate the hydrosilylation reaction, where the chlorosilane reacts with a vinylsilane to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silanols or siloxanes.
Reduction: The chlorosilane moiety can be reduced to form silanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new therapeutic agents and medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which 1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane exerts its effects involves interactions with various molecular targets The vinyl groups can undergo polymerization reactions, forming cross-linked networks that enhance the material properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: Similar structure but lacks the chlorine atom.
1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: Features a different arrangement of silicon and carbon atoms.
Uniqueness
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane is unique due to the presence of both vinyl groups and a chlorine atom, which provides versatility in chemical reactions and potential applications. The combination of these functional groups allows for a wide range of modifications and enhancements, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
90375-84-1 |
|---|---|
Molekularformel |
C13H27ClO3Si4 |
Molekulargewicht |
379.14 g/mol |
IUPAC-Name |
chloro-ethenyl-[ethenyl-[ethenyl-[ethenyl(dimethyl)silyl]oxy-methylsilyl]oxy-methylsilyl]oxy-methylsilane |
InChI |
InChI=1S/C13H27ClO3Si4/c1-10-18(5,6)15-20(8,12-3)17-21(9,13-4)16-19(7,14)11-2/h10-13H,1-4H2,5-9H3 |
InChI-Schlüssel |
VJXDUQLGXKTMKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)


![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide](/img/structure/B14356071.png)
![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)


![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14356085.png)
![Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate](/img/structure/B14356096.png)



